The compound 1-(3,5-Difluorophenyl)piperazine is a derivative of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, particularly in the modulation of serotonergic systems. These compounds have been shown to interact with various serotonin receptors, which play a crucial role in numerous physiological processes, including mood regulation, vascular function, and gastrointestinal motility.
Piperazine derivatives have been explored as potential antidepressants due to their dual action at 5-HT1A serotonin receptors and the serotonin transporter4. Compounds with high nanomolar affinity for both the receptor and transporter have been synthesized, with some showing antagonist properties at the 5-HT1A receptor in GTPgammaS binding assays4. This dual mechanism of action could lead to the development of potent antidepressant agents with a novel pharmacological profile.
The antihypertensive properties of piperazine derivatives have also been investigated. A series of trans-1-piperazino-3-phenylindans with potent 5-HT2-antagonistic activity demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR)3. Additionally, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and screened for antihypertensive and diuretic activity, with one compound suggesting ganglionic blocking activity as a mechanism for its antihypertensive effect5.
The fluorination of piperazine derivatives has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles1. The strategic incorporation of fluorine into the ligand structure not only maintains high affinity and selectivity for the receptor but also enhances oral absorption, which is a critical factor in the development of orally administered therapeutics.
1-(3,5-Difluorophenyl)piperazine is a chemical compound notable for its structural features and potential biological activities. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and antimicrobial activities. The compound's structure consists of a piperazine ring substituted with a 3,5-difluorophenyl group, which enhances its lipophilicity and may influence its interaction with biological targets.
This compound can be synthesized through various chemical methods, often involving the reaction of piperazine with difluorophenyl derivatives. The exploration of its synthesis and biological activity has been documented in scientific literature, indicating its relevance in medicinal chemistry.
1-(3,5-Difluorophenyl)piperazine is classified under:
The synthesis of 1-(3,5-Difluorophenyl)piperazine can be achieved through several methods. A common approach involves the following steps:
For example, one method described involves:
The molecular structure of 1-(3,5-Difluorophenyl)piperazine includes:
1-(3,5-Difluorophenyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study .
The mechanism of action for 1-(3,5-Difluorophenyl)piperazine is not fully elucidated but is thought to involve interactions with neurotransmitter systems. Piperazines generally exhibit activity at serotonin receptors (particularly 5-HT receptors) and dopamine receptors. The introduction of fluorine atoms may enhance binding affinity and selectivity towards these receptors.
Relevant data indicates that the presence of fluorine atoms increases lipophilicity, which can enhance membrane permeability and biological activity .
1-(3,5-Difluorophenyl)piperazine has potential applications in various scientific fields:
1-(3,5-Difluorophenyl)piperazine is a synthetically derived organic compound featuring a piperazine ring linked to a 3,5-difluorophenyl substituent via a nitrogen atom. Its systematic IUPAC name is 1-(3,5-difluorophenyl)piperazine, and its molecular formula is C₁₀H₁₂F₂N₂, corresponding to a molecular weight of 198.21 g/mol [1] [5]. Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | |
---|---|---|
CAS Registry Number | 868054-29-9 | |
SMILES | C1CNCCN1C2=CC(=CC(=C2)F)F | |
InChI Key | VPGWGIRTDGAURR-UHFFFAOYSA-N | |
Hydrogen Bond Donors | 1 (piperazine -NH-) | |
Hydrogen Bond Acceptors | 4 (2x F, 2x piperazine N) | |
Topological Polar Surface Area | 15.3 Ų | |
LogP (Predicted) | 1.6-2.2 (indicating moderate lipophilicity) | [5] [9] |
The piperazine ring adopts a chair conformation, and the difluorophenyl group provides steric and electronic asymmetry. The electron-withdrawing fluorine atoms at the meta positions significantly influence the phenyl ring’s electron density, impacting the compound’s binding interactions with biological targets. This scaffold exhibits moderate water solubility due to the basic piperazine nitrogen (predicted pKa ~8-9), favoring partial protonation at physiological pH [4] [9].
Piperazine derivatives emerged as pivotal scaffolds in medicinal chemistry during the mid-20th century, paralleling advances in synthetic organic chemistry. The unsubstituted piperazine ring itself was initially utilized industrially (e.g., as an anthelmintic). The strategic incorporation of aryl substituents, such as halogenated phenyl groups, evolved to fine-tune pharmacokinetic and pharmacodynamic properties [9] [10].
The introduction of fluorine atoms into pharmaceutical scaffolds became a cornerstone of rational drug design starting in the 1980s. Fluorination enhances membrane permeability, metabolic stability, and binding affinity through steric mimicry of hydrogen, high electronegativity, and reduced metabolic clearance. The specific choice of 3,5-difluorination balances electronic effects and avoids the steric hindrance associated with ortho-substitution [9].
Table 2: Evolution of Piperazine-Containing Therapeutics
Era | Therapeutic Class | Example Drug | Key Structural Feature | |
---|---|---|---|---|
1980s-1990s | Fluoroquinolone Antibiotics | Ciprofloxacin | Piperazine at C7 position | |
1990s-2000s | Antipsychotics/Antidepressants | Aripiprazole | Dichlorophenyl-piperazine | |
2000s-Present | Sigma Receptor Ligands | Experimental Compounds | Difluorophenyl-piperazine variants | [2] [6] [10] |
1-(3,5-Difluorophenyl)piperazine represents an evolution from simpler phenylpiperazines (e.g., 1-phenylpiperazine) and chloro-substituted analogs (e.g., 1-(3-chlorophenyl)piperazine, CAS 55827-50-4) [7] [8] [10]. Its development leveraged structure-activity relationship (SAR) studies indicating meta-halogenation optimizes receptor interactions for CNS targets while fluorine offers advantages over chlorine in bioavailability and toxicity profiles [4] [10].
1-(3,5-Difluorophenyl)piperazine serves as a versatile pharmacophoric element due to its dual functionality: the basic piperazine nitrogen facilitates hydrogen bonding and protonation-dependent ionic interactions, while the difluorophenyl ring engages in hydrophobic, van der Waals, and halogen bonding contacts.
Bioisosteric and Scaffold Properties
This moiety acts as a bioisostere for other arylpiperazines and heteroaryl systems. Its fluorine atoms create a strong dipole moment and mimic hydroxyl or carbonyl groups in spatial arrangement without metabolic liability, enhancing target engagement and resistance to cytochrome P450 oxidation. Computational studies confirm its optimal ligand efficiency for occupying hydrophobic binding pockets in proteins [4] [9].
Receptor Binding Applications
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1